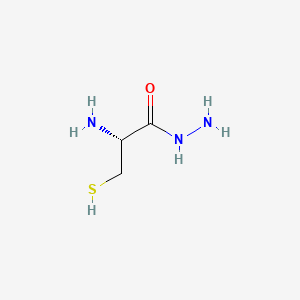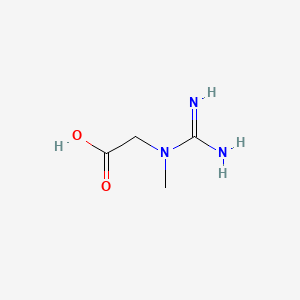
Cysteine hydrazide
Vue d'ensemble
Description
Cysteine hydrazide is a compound with the molecular formula C3H9N3OS and a molecular weight of 135.188 . It is also known by its CAS Registry Number: 70470-68-7 .
Synthesis Analysis
A robust strategy for the synthesis of C-terminal Cys-containing peptide acids has been reported. This involves mercaptoethanol-mediated hydrolysis of peptide thioesters prepared in situ from peptide hydrazides . This method is simple to operate and highly efficient, avoiding the use of derivatization reagents for resin modification .Molecular Structure Analysis
The molecular structure of Cysteine hydrazide is available as a 2D Mol file . A cationic cysteine hydrazide derivative, cysteine hydrazide nicotinamide (Cyhn), has been synthesized. This probe possesses both thiol and cationic moieties .Chemical Reactions Analysis
Cysteine hydrazide can be used as a key intermediate for different synthesis and modification purposes . In protein chemistry, two types of reactions based on hydrazide reactivity are usually employed: Schiff base/imine formation to yield acyl hydrazone for protein labeling and hydrazide oxidation to yield acyl azides for condensation of peptide segments .Applications De Recherche Scientifique
Quantitative Reactivity Profiling of Cysteine in Proteomes
A proteomics method quantitatively profiles the intrinsic reactivity of cysteine residues directly in biological systems, identifying hyper-reactive cysteines involved in diverse biochemical functions like catalysis and oxidative modification. This approach can also differentiate between catalytically active and inactive cysteine hydrolase designs, underscoring its utility in the discovery and functional assignment of cysteines in proteins and computationally designed proteins (Weerapana et al., 2010).
Development of Responsive Probes for Cysteine Detection
Advances in developing cysteine-responsive luminescence probes for quantitative detection highlight their importance in diagnosing and treating diseases. Molecular and nanoprobes have been created based on their response mechanisms, facilitating cysteine detection in complex biological systems, which is crucial for early diagnosis, treatment, and monitoring disease stages (Zhang et al., 2020).
Inhibitors of Cysteine Synthase with Antiparasitic Activity
Research on potent inhibitors of CysM, a critical enzyme in cysteine biosynthesis, indicates their potential in combating diseases like tuberculosis, especially in dormant states. Screening for these inhibitors has led to the discovery of compounds with significant antibacterial potency against dormant Mycobacterium tuberculosis, offering new avenues for therapeutic intervention (Brunner et al., 2016).
Biofuel Cell-Based Sensing Platform for L-Cysteine Detection
A study on a glucose/O2 biofuel cell (BFC) based self-powered sensing platform for L-cysteine detection demonstrates a novel, sensitive, and environmentally friendly approach for clinical diagnoses. This platform leverages the interaction between L-cysteine and Cu(2+) to enable sensitive detection of L-cysteine, showing promise for practical applications in physiological and clinical diagnostics (Hou et al., 2015).
Impact of Cysteine Metabolites on Neuronal Cell Lines
Investigating the in vitro effects of cysteine metabolites, including homocysteic acid, homocysteine, and cysteic acid, on human neuronal cell lines has revealed cell-type-specific toxic responses. These findings suggest that elevated levels of these metabolites, associated with neurological diseases such as Alzheimer's and Parkinson's, may contribute to the neurodegeneration observed in such conditions (Parsons et al., 1998).
Orientations Futures
Propriétés
IUPAC Name |
(2R)-2-amino-3-sulfanylpropanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N3OS/c4-2(1-8)3(7)6-5/h2,8H,1,4-5H2,(H,6,7)/t2-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQIYDJRAZKPGKO-REOHCLBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)NN)N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)NN)N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70206830 | |
| Record name | Cysteine hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70206830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cysteine hydrazide | |
CAS RN |
58100-26-8 | |
| Record name | Cysteine hydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058100268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cysteine hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70206830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![Acetamide, 2-[[bis(4-fluorophenyl)methyl]sulfinyl]-](/img/structure/B1669620.png)